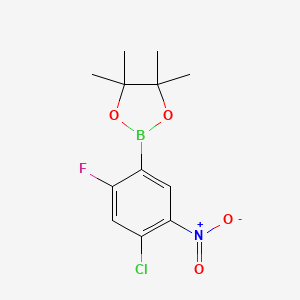
2-(4-Chloro-2-fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves multiple steps and various chemical reactions. For example, the synthesis of “4-chloro-2-fluoro-5-nitroacetophenone” involves acetylating amino protection, Friedel-crafts acylation reaction, hydrolysis reaction, Sandmeyer reaction, and finally nitration . The raw materials are easily obtained, the reaction conditions are not demanding, side reactions are minimal, and the yield is high .Molecular Structure Analysis
The molecular structure of a compound determines its physical and chemical properties. The related compound “2-(4-Chloro-5-fluoro-2-nitrophenoxy)phenol” has a molecular formula of CHClFNO and an average mass of 283.640 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds are complex and involve multiple steps. As mentioned earlier, the synthesis of “4-chloro-2-fluoro-5-nitroacetophenone” involves several reactions including acetylation, Friedel-crafts acylation, hydrolysis, Sandmeyer reaction, and nitration .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For the related compound “2-(4-Chloro-5-fluoro-2-nitrophenoxy)phenol”, it has a molecular formula of CHClFNO and an average mass of 283.640 Da .科学的研究の応用
Photoluminescent Polymers for Explosive Detection
One application of related compounds is in the detection of nitroaromatic explosives, leveraging the fluorescence quenching efficiency of polymers containing metalloles. These materials are synthesized for detecting molecules like nitrobenzene and TNT, demonstrating potential use in security and environmental monitoring (H. Sohn, M. Sailor, D. Magde, & W. Trogler, 2003).
Synthesis of Boron-Containing Stilbenes
Research into the synthesis of pinacolylboronate-substituted stilbenes has shown the creation of boron-containing polyenes. This technique uses similar boronate compounds to synthesize materials for LCD technology and investigates their potential in treating neurodegenerative diseases (B. Das, S. Mahalingam, Sasmita Das, N. Hosmane, & Todd Evans, 2015).
NIR Electrochemical Fluorescence Switching
Another application is the development of near-infrared (NIR) emissive polymethine dyes, which show reversible electrochemical fluorescence switching. These findings suggest applications in optical data storage and sensing technologies (Seogjae Seo, S. Pascal, Chihyun Park, K. Shin, Xu Yang, O. Maury, B. D. Sarwade, C. Andraud, & Eunkyoung Kim, 2014).
Fluorescent Solvatochromic Dyes
Research into π-extended fluorene derivatives, including those with nitro groups, has led to the development of fluorescent dyes that exhibit high fluorescence quantum yields and solvatochromism. Such compounds have potential applications in materials science and sensor technologies (Hidehiro Kotaka, G. Konishi, & K. Mizuno, 2010).
Cooperative Motion in Amorphous Polymers
Studies on azo polymers for reversible optical storage have demonstrated the cooperative motion of polar side groups in amorphous polymers, suggesting applications in optical data storage and photonics (X. Meng, A. Natansohn, C. Barrett, & P. Rochon, 1996).
特性
IUPAC Name |
2-(4-chloro-2-fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BClFNO4/c1-11(2)12(3,4)20-13(19-11)7-5-10(16(17)18)8(14)6-9(7)15/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKDZYZZKTUJLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BClFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-2-fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

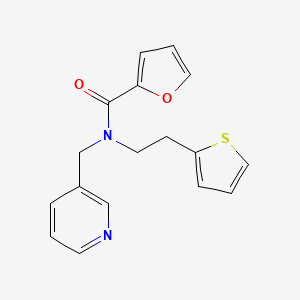
![(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2970192.png)
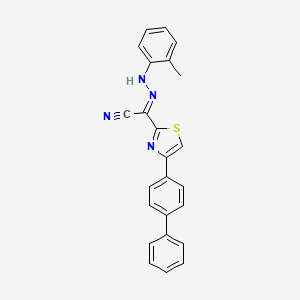


![3,6-dichloro-N-[(3-methoxyphenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B2970197.png)
![2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]propanamide](/img/structure/B2970198.png)

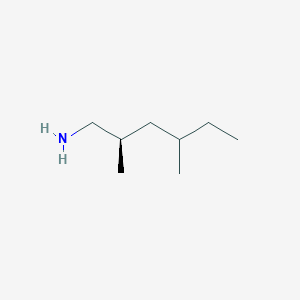
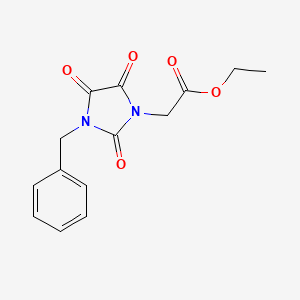
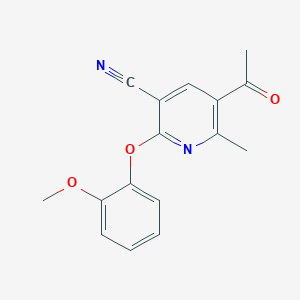
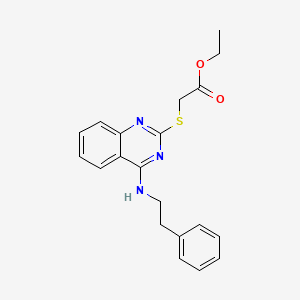
![3-methyl-6-phenyl-N-(4-sulfamoylphenethyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2970208.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2970209.png)